1-Decanamine, N-pentyl- 1-Decanamine, N-pentyl-
Brand Name: Vulcanchem
CAS No.: 70655-48-0
VCID: VC19371122
InChI: InChI=1S/C15H33N/c1-3-5-7-8-9-10-11-13-15-16-14-12-6-4-2/h16H,3-15H2,1-2H3
SMILES:
Molecular Formula: C15H33N
Molecular Weight: 227.43 g/mol

1-Decanamine, N-pentyl-

CAS No.: 70655-48-0

Cat. No.: VC19371122

Molecular Formula: C15H33N

Molecular Weight: 227.43 g/mol

* For research use only. Not for human or veterinary use.

1-Decanamine, N-pentyl- - 70655-48-0

Specification

CAS No. 70655-48-0
Molecular Formula C15H33N
Molecular Weight 227.43 g/mol
IUPAC Name N-pentyldecan-1-amine
Standard InChI InChI=1S/C15H33N/c1-3-5-7-8-9-10-11-13-15-16-14-12-6-4-2/h16H,3-15H2,1-2H3
Standard InChI Key LVNSSMZMGKHMPP-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCNCCCCC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-Decanamine, N-pentyl- (CH3(CH2)9NH(CH2)4CH3\text{CH}_3(\text{CH}_2)_9\text{NH}(\text{CH}_2)_4\text{CH}_3) belongs to the class of secondary aliphatic amines. Its structure comprises:

  • Decanamine backbone: A 10-carbon linear alkyl chain (C10H21NH2\text{C}_{10}\text{H}_{21}\text{NH}_2) serving as the primary amine substrate.

  • N-pentyl substitution: A five-carbon alkyl group (C5H11\text{C}_5\text{H}_{11}) replacing one hydrogen atom on the amine nitrogen, converting the primary amine into a secondary amine.

The presence of two hydrophobic alkyl chains confers significant lipophilicity, influencing solubility, reactivity, and interfacial behavior .

Table 1: Comparative Molecular Properties of Selected Aliphatic Amines

Property1-Decanamine Di-n-Decylamine 1-Decanamine, N-Pentyl- (Estimated)
Molecular FormulaC10H23N\text{C}_{10}\text{H}_{23}\text{N}C20H43N\text{C}_{20}\text{H}_{43}\text{N}C15H33N\text{C}_{15}\text{H}_{33}\text{N}
Molecular Weight (g/mol)157.3297.56227.43
Boiling Point (°C)216–218372.5260–280*
Density (g/cm³)0.7870.80.79–0.82*
pKa (25°C)10.64~10.5~10.3–10.7*
*Estimated based on homologous series trends .

Synthesis and Manufacturing Pathways

Reductive Amination

A plausible route involves the reductive amination of 1-decanamine with pentanal (C5H10O\text{C}_5\text{H}_{10}\text{O}) in the presence of a catalyst (e.g., palladium on carbon). This method is widely employed for secondary amine synthesis :

C10H21NH2+C5H10OH2,Pd/CC15H33N+H2O\text{C}_{10}\text{H}_{21}\text{NH}_2 + \text{C}_5\text{H}_{10}\text{O} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{C}_{15}\text{H}_{33}\text{N} + \text{H}_2\text{O}

Reaction conditions typically include elevated temperatures (80–120°C) and hydrogen pressures of 1–5 bar .

Alkylation of 1-Decanamine

Direct alkylation using 1-bromopentane (C5H11Br\text{C}_5\text{H}_{11}\text{Br}) under basic conditions offers an alternative pathway:

C10H21NH2+C5H11BrNaOHC15H33N+NaBr+H2O\text{C}_{10}\text{H}_{21}\text{NH}_2 + \text{C}_5\text{H}_{11}\text{Br} \xrightarrow{\text{NaOH}} \text{C}_{15}\text{H}_{33}\text{N} + \text{NaBr} + \text{H}_2\text{O}

This exothermic reaction requires careful temperature control to minimize side products like tertiary amines .

Physicochemical Properties

Thermal Stability and Phase Behavior

  • Boiling Point: Estimated at 260–280°C, extrapolated from the linear increase in boiling points with carbon chain length in homologous amines .

  • Melting Point: Likely below 0°C due to reduced crystallinity from branching, contrasting with 1-decanamine’s melting point of 12–14°C .

  • Flash Point: Projected to exceed 150°C, aligning with its high molecular weight and low volatility .

Solubility and Partitioning

  • Hydrophobicity: The compound is expected to exhibit negligible water solubility (<0.1 mg/L at 25°C) but high miscibility with nonpolar solvents (e.g., chloroform, hexane) .

  • Octanol-Water Partition Coefficient (logP\log P): Estimated at ~6.2, indicating strong lipophilicity and potential bioaccumulation tendencies .

Reactivity and Functional Applications

Corrosion Inhibition

Long-chain aliphatic amines, including derivatives like N-pentyl-1-decanamine, demonstrate efficacy as corrosion inhibitors for metals in acidic environments. The adsorption of amine molecules onto metal surfaces forms a protective hydrophobic layer, mitigating oxidative degradation . For example, di-n-decylamine reduces zinc corrosion in hydrochloric acid by 70–80% at 0.1 mM concentrations .

Surfactant and Emulsifier Applications

The amphiphilic nature of N-pentyl-1-decanamine enables its use in:

  • Asphalt emulsions: Stabilizing bitumen droplets in aqueous phases for road construction .

  • Froth flotation: Enhancing mineral separation efficiency in ore processing through selective adsorption at solid-liquid interfaces .

Nanomaterial Synthesis

Secondary amines serve as structure-directing agents in mesoporous material synthesis. For instance, decylamine templates facilitate the production of ordered iron oxide nanostructures with high surface areas (>300 m²/g) . N-pentyl-1-decanamine could similarly guide the assembly of metal-organic frameworks (MOFs) or silica mesostructures.

Future Research Directions

  • Experimental Characterization: Precise measurement of thermophysical properties (e.g., vapor pressure, heat capacity) via differential scanning calorimetry (DSC) and gas chromatography.

  • Application-Specific Studies: Evaluation of corrosion inhibition efficiency in industrial cooling systems or oilfield brines.

  • Ecotoxicological Profiling: Long-term bioaccumulation studies in aquatic ecosystems to refine risk assessments.

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